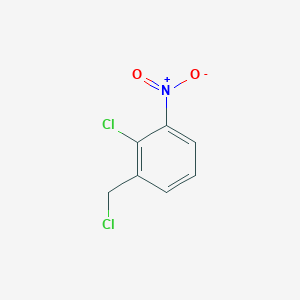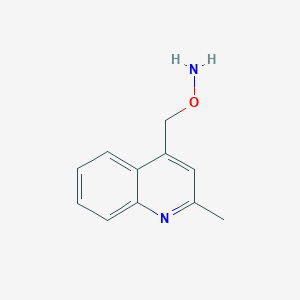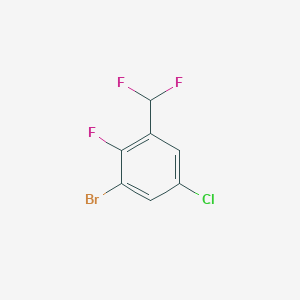
1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution where a benzene derivative is treated with bromine and chlorine under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:
Halogenation: Introduction of bromine and chlorine atoms.
Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Difluoromethylation: Using difluoromethylating agents under specific conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.
Applications De Recherche Scientifique
1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Medicinal Chemistry: Investigated for potential use in drug development due to its unique structural features.
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which 1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile or nucleophile in various reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-chloro-5-fluorobenzene
- 1-Bromo-2,4-dichloro-3-fluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
Uniqueness
1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Would you like more detailed information on any specific section?
Propriétés
Formule moléculaire |
C7H3BrClF3 |
|---|---|
Poids moléculaire |
259.45 g/mol |
Nom IUPAC |
1-bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H3BrClF3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,7H |
Clé InChI |
JAOLUSKPPAFOJU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)F)F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



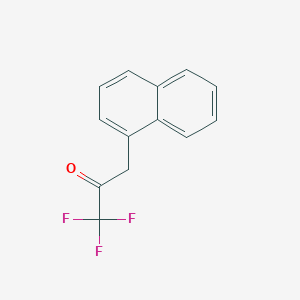
![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)
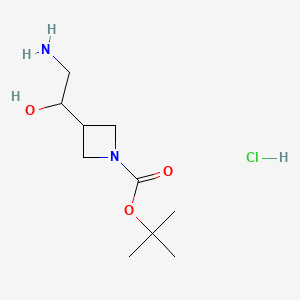

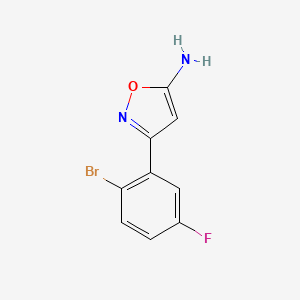
![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)
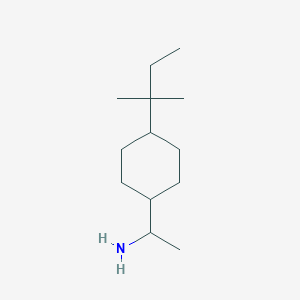
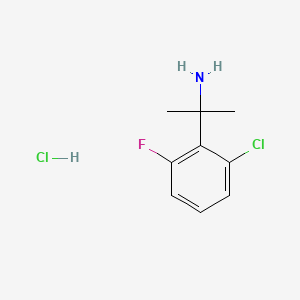
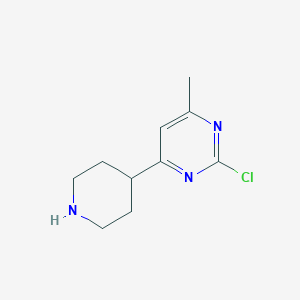
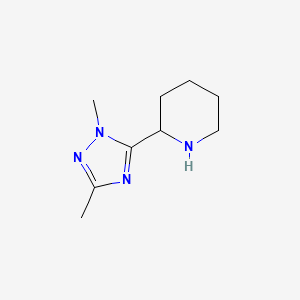
![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)
